molecular formula C8H5BrFN B122611 4-bromo-6-fluoro-1H-indole CAS No. 885520-70-7

4-bromo-6-fluoro-1H-indole

Cat. No. B122611
M. Wt: 214.03 g/mol
InChI Key: DMOWKZSCECYXSE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of compounds related to 4-bromo-6-fluoro-1H-indole has been extensively studied using various computational methods. For instance, the structure of a pyrazole derivative with bromo and fluoro substituents on phenyl rings was optimized using Gaussian09 software, employing methods such as HF/6-31G(d), B3LYP/6-31G, and B3LYP/6-311++G(d,p). The results were in agreement with experimental infrared bands and X-ray diffraction (XRD) data, indicating accurate geometrical parameters. The stability of the molecule was analyzed using Natural Bond Orbital (NBO) analysis, which showed hyper-conjugative interactions and charge delocalization. The HOMO-LUMO analysis indicated charge transfer within the molecule, and molecular electrostatic potential (MEP) mapping revealed the distribution of negative and positive charges across the molecule, which is crucial for understanding its reactivity .

Synthesis Analysis

The synthesis of bromo-indole derivatives can be achieved through condensation reactions. For example, the reaction between 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions yielded a bromo-indole compound with good yield. The structure of the synthesized compound was confirmed by spectroscopic methods and XRD. The thermal stability of the compound was also assessed, showing good stability up to 215°C .

Chemical Reactions Analysis

The reactivity of indole derivatives can be manipulated through functionalization. A study demonstrated the regioselective C(sp2)-H dual functionalization of indoles using hypervalent iodine(III) compounds. This method enabled bromo-amination via 1,3-migration of imide groups on indolyl(phenyl)iodonium imides, yielding 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroindole derivatives have been characterized through various spectroscopic techniques. The vibronic analysis of 4-, 5-, and 6-fluoroindole was conducted using jet-cooled one-color resonant two-photon ionization (1C R2PI) time-of-flight mass spectrometry (TOFMS). The spectra were analyzed, and the transitions were assigned, providing insights into the electronic structure and vibrational modes of these molecules . Additionally, spectral analyses of fluorobenzenes were performed, and the effects of substituents on coupling constants were investigated using INDO-SCF MO calculations, which were compared with experimental data to understand the electronic properties of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : Research has shown various methods to synthesize derivatives of fluoroindoles, including 4-bromo-6-fluoro-1H-indole, from corresponding fluoroindoles or chlorinated derivatives through methods like hydrogen/metal permutation or halogen/metal permutation (Schlosser, Ginanneschi & Leroux, 2006).
  • Antimicrobial and Antiinflammatory Applications : Derivatives of bromoindole have been synthesized and studied for their antimicrobial, antiinflammatory, and antiproliferative activities, highlighting their potential in pharmaceutical applications (Narayana, Ashalatha, Raj & Sarojini, 2009).
  • Photophysical Studies : Absorption and fluorescence spectra of indole derivatives, including fluoroindoles, have been extensively studied, indicating their utility in material sciences, particularly in the development of novel fluorescence-based materials and sensors (Carić et al., 2004).

Applications in Drug Synthesis and Biological Studies

  • HIV-1 Inhibitor Research : Indole derivatives, including 4-fluoro derivatives, have been identified as inhibitors of HIV-1, interfering with the interaction of the HIV surface protein gp120 with the host cell receptor CD4 (Wang et al., 2003).
  • Antitumor Activities : A series of 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones synthesized from 5-bromo-1H-indole demonstrated significant in vitro antitumor activities, indicating their potential use in cancer therapy (Houxing, 2009).

Advanced Chemical Synthesis

  • Optimization in Chemical Synthesis : The optimization of Ullmann Reaction in the synthesis of complex compounds like sertindole has been studied, utilizing derivatives of fluoroindole (Li, Ma & Yu, 2011).
  • Fluoroalkylation of Indoles : The selective fluoroalkylation of indoles at specific positions, crucial in the development of pharmaceutical compounds, has been achieved using advanced catalytic processes (Borah & Shi, 2017).

Sensor Development and Material Science

  • Development of Fluorescent Probes : New indole derivatives have been synthesized and studied for their photophysical properties, showing potential as fluorescent probes, particularly in response to fluoride ions (Pereira et al., 2010).
  • Crystal Structure and Interaction Studies : The crystal structure and interaction studies of bromoindole derivatives have been explored, aiding in the understanding of molecular interactions in solid-state chemistry (Barakat et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

Future Directions

While specific future directions for 4-bromo-6-fluoro-1H-indole are not available, indole derivatives in general have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

4-bromo-6-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOWKZSCECYXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646235
Record name 4-Bromo-6-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-6-fluoro-1H-indole

CAS RN

885520-70-7
Record name 4-Bromo-6-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (4.69 g, 20 mmol) in 1,4-dioxane (25 mL) at RT was slowly added DMF dimethylacetal (13.3 mL) and pyrrolidine (1.7 mL). The solution was heated at 100° C. for 18 h, then concentrated in vacuo to give a dark residue. To the residue was added HOAc (30 mL) and iron powder (11 g, 200 mmol) then the mixture was heated to reflux for 1 h, cooled to RT, neutralized by addition of 50% aq. NaOH and extracted with EtOAc (2×200 mL). The combined organic extracts were dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by SiO2 chromatography eluting with an EtOAc/petroleum ether gradient (5 to 30% EtOAc) to afford 1.16 g (27%) of 4-bromo-6-fluoro-1H-indole (224)—as brown solid: MS (ESI) m/z=213.9 [M+1]+.
Quantity
4.69 g
Type
reactant
Reaction Step One
[Compound]
Name
DMF dimethylacetal
Quantity
13.3 mL
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
11 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Prepared according to the method used in the preparation of 4-bromo-1H-indole-6-sulfonic acid dimethylamide using 1-bromo-5-fluoro-2-methyl-3-nitro-benzene in place of 3-bromo-4-N,N-trimethyl-5-nitro-benzenesulfonamide. The title compound was obtained as a white solid (6.06 g, 33%).
Name
4-bromo-1H-indole-6-sulfonic acid dimethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
33%

Synthesis routes and methods III

Procedure details

To a solution of crude 1-[2-(2-bromo-4-fluoro-6-nitro-phenyl)-vinyl]-pyrrolidine (2.74 g) in tetrahydrofuran (25 ml) and methanol (25 ml) was added Raney nickel, 50% slurry in water, active catalyst (5.0 ml) followed by careful addition of hydrazine monohydrate (0.63 ml). After stirring for 24 hours the reaction mixture was filtered through celite and the filtrate reduced in vacuo. The residue was purified by flash chromatography to give 4-bromo-6-fluoro-1H-indole (0.80 g).
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
5 mL
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (2.00 g, 8.55 mmol) and (dimethoxymethyl)dimethylamine (5.66 mL, 42.7 mmol) in dry DMF (20 mL) was refluxed under N2 for 8 h, then rt. over night. The mixture was diluted with DCM and extracted 5 times with water. The organic layer was dried, filtered and concentrated under reduced pressure. The residue was dissolved in AcOH (10 mL) and added drop wise to a boiling mixture of Fe(s, fine powder) in AcOH (10 mL). The mixture was refluxed for 40 min., partitioned between DCM and saturated aq. Na2CO3/brine (the mixture was filtered through celite before phase separation). The water layer was extracted once more with DCM. The organic layers were combined, dried and concentrated. Purification was performed by flash column chromatography (DCM/hexane 1:3) and afforded the title compound (660 mg, 39%) as a yellow oil. MS (ESI+) for C8H5BrFN m/z 214 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.66 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
39%

Synthesis routes and methods V

Procedure details

To a solution of 1-bromo-5-fluoro-2-methyl-3-nitro-benzene (7.49 g, 31.8 mmol) in dioxane (40 mL) were added DMF-DMA (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol). The reaction mixture was heated at 100° C. for 3 h. The mixture was cooled to RT and concentrated in vacuo to give 1-[2-(2-bromo-4-fluoro-6-nitro-phenyl)-1-methyl vinyl]-pyrrolidine as a dark red residue. To a suspension of the pyrrolidine (10.0 g, 31.7 mmol) and Raney®-Nickel (suspension in H2O, 15 mL) in MeOH:THF (1:1, 150 mL) was added hydrazine monohydrate (2.3 mL, 47.4 mmol) at 0° C. and the mixture stirred at RT for 5 hours. The reaction mixture was then filtered through Celite and the filter cake washed with EtOAc. The filtrate was concentrated in vacuo and the resulting residue was purified by column chromatography (silica gel, pentane:EtOAc 75:25) to provide the title compound as a pale oil (2.57 g, 37%).
Name
pyrrolidine
Quantity
10 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
catalyst
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Yield
37%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
1
Citations
R Fondekar - 2019 - search.proquest.com
Malaria is an infectious parasitic disease affecting vertebrates such as birds and animals including humans. It is caused by unicellular eukaryotes belonging to the genus Plasmodium …
Number of citations: 3 search.proquest.com

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